![molecular formula C20H26N2O12 B1226749 Piridoxilate CAS No. 24340-35-0](/img/structure/B1226749.png)
Piridoxilate
Overview
Description
Scientific Research Applications
Effects on Alcoholic Organic Brain Syndrome
Piridoxilate has been studied for its potential effects on alcoholic organic brain syndrome (OBS). In a double-blind, placebo-controlled trial, patients treated with piridoxilate showed significant improvement compared to the placebo group. This improvement was confirmed through clinical, psychometric tests, and electroencephalogram (EEG) analyses. These findings suggest piridoxilate's encephalotropic and psychotropic properties, indicating its potential use in treating reversible alcoholic OBS and its efficacy as a nootropic drug (Saletu et al., 1983).
Effects on Energy Metabolism in the Heart
Research on piridoxilate has shown its impact on the energy metabolism of the heart. Studies using canine heart-lung preparation revealed that piridoxilate causes a shift in myocardial redox potential and decreases NADH fluorescence. This suggests a protective action of piridoxilate against hypoxia, potentially due to rearrangement of the myocardial metabolism (Otorii et al., 1980).
Protective Effect Against Cerebral Hypoxia
Piridoxilate has been evaluated for its protective action against cerebral hypoxia in rats. It was found to enhance the resistance of rats to hypoxia, as indicated by delayed latency in electrographic silence in pretreated rats. The drug also seemed to facilitate the restoration of normal electrocorticogram during recovery, highlighting its potential use in treating cerebral hypoxia (Millet et al., 1977).
Potential Nootropic Effects on Elderly Sleep
A double-blind placebo-controlled study investigated the effect of piridoxilate on sleep quality in the elderly. The study found that piridoxilate did not induce significant changes in sleep variables, even under conditions of traffic noise-induced sleep disturbance. This suggests that while piridoxilate has some nootropic properties, its effects on sleep quality in the elderly may be limited (Saletu et al., 1984).
Mechanism of Action
properties
IUPAC Name |
2-[4,5-bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy-2-hydroxyacetic acid;2-hydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H13NO6/c1-5-8(13)7(3-12)6(2-11-5)4-17-10(16)9(14)15;1-5-8(17-10(16)9(14)15)7(4-13)6(3-12)2-11-5/h2*2,10,12-13,16H,3-4H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVSQBMULZSRIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COC(C(=O)O)O.CC1=NC=C(C(=C1OC(C(=O)O)O)CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80947186 | |
Record name | {[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy}(hydroxy)acetic acid--hydroxy{[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy}acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
486.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Piridoxilate | |
CAS RN |
24340-35-0 | |
Record name | Piridoxilate [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024340350 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[4,5-Bis(hydroxymethyl)-2-methylpyridin-3-yl]oxy}(hydroxy)acetic acid--hydroxy{[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy}acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80947186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PIRIDOXILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/13X224L936 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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